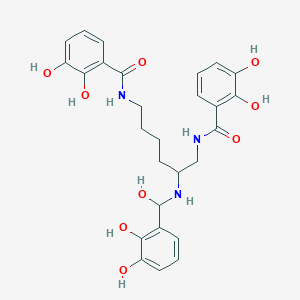
Myxochlin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myxochlin C is a member of salicylamides.
Wissenschaftliche Forschungsanwendungen
1. Role in Mitochondrial Homeostasis and Neoplastic Transformation
Myxochlin C's impact on mitochondrial homeostasis and its role in neoplastic transformation have been a focus of scientific research. The c-Myc target gene PRDX3, related to Myxochlin C, is essential for maintaining normal mitochondrial function. It plays a critical role in Myc-mediated proliferation, transformation, and apoptosis, especially after glucose withdrawal, signifying its importance in cancer biology and potential therapeutic targets (Wonsey, Zeller & Dang, 2002).
2. Influence on c-Myc Expression Regulation
Myxochlin C is associated with the regulation of c-Myc expression, a factor in cellular growth and oncogenesis. Understanding how Myxochlin C affects c-Myc expression has implications for cancer treatment, as c-Myc overexpression is common in a variety of human cancers (Kerkhoff et al., 1998).
3. Modulation of Cellular Apoptosis
The role of Myxochlin C in apoptosis, particularly its relationship with c-Myc and Bax, is another area of research. Bax promotes cell death by permeabilizing mitochondrial outer membranes, and this process is influenced by Myxochlin C in relation to c-Myc function. This information is crucial for understanding how Myxochlin C might be used in cancer therapy (Annis et al., 2005).
4. Impact on Metabolic Pathways in Cancer Cells
Research on Myxochlin C includes its effect on metabolic pathways in cancer cells. The hexosamine biosynthetic pathway (HBP), influenced by Myxochlin C, is vital for cancer cell growth. This pathway, by modulating c-Myc stability, offers a potential target for generalized cancer treatment strategies (Itkonen et al., 2013).
5. c-Myc Suppression in Specific Cancer Types
Myxochlin C's role in suppressing c-Myc in specific cancer types, like Burkitt's lymphoma, is also a key area of investigation. Understanding this suppression mechanism provides insights into potential therapeutic approaches for cancers characterized by c-Myc overexpression (Simonsson & Henriksson, 2002).
Eigenschaften
Produktname |
Myxochlin C |
|---|---|
Molekularformel |
C27H31N3O9 |
Molekulargewicht |
541.5 g/mol |
IUPAC-Name |
N-[6-[(2,3-dihydroxybenzoyl)amino]-5-[[(2,3-dihydroxyphenyl)-hydroxymethyl]amino]hexyl]-2,3-dihydroxybenzamide |
InChI |
InChI=1S/C27H31N3O9/c31-19-10-3-7-16(22(19)34)25(37)28-13-2-1-6-15(30-27(39)18-9-5-12-21(33)24(18)36)14-29-26(38)17-8-4-11-20(32)23(17)35/h3-5,7-12,15,27,30-36,39H,1-2,6,13-14H2,(H,28,37)(H,29,38) |
InChI-Schlüssel |
HJOKFZCFRUMGQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)O)C(NC(CCCCNC(=O)C2=C(C(=CC=C2)O)O)CNC(=O)C3=C(C(=CC=C3)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B1197707.png)
![4-[[(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-imino-propyl)-1-methyl-pyrrole-2-carboxamide](/img/structure/B1197709.png)
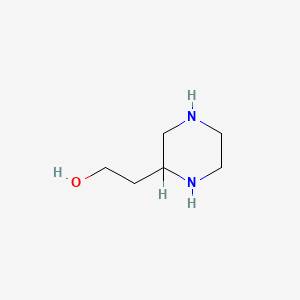





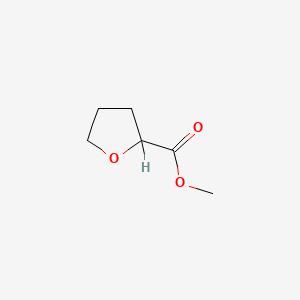
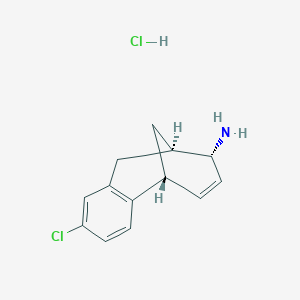
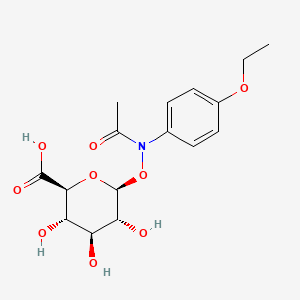

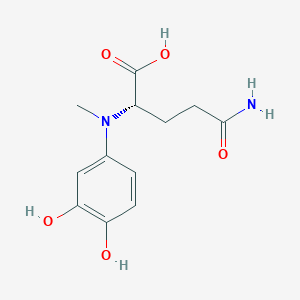
![(4R)-N-[2-[2-(1H-imidazol-5-yl)ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B1197731.png)